Cas no 899214-19-8 (3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one)
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one
- 3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- F1603-0434
- 3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
- CCG-135679
- AKOS001839057
- SR-01000013488
- SR-01000013488-1
- 899214-19-8
-
- Inchi: 1S/C18H16FNO3S/c1-2-11-20-12-17(18(21)15-5-3-4-6-16(15)20)24(22,23)14-9-7-13(19)8-10-14/h3-10,12H,2,11H2,1H3
- InChI Key: YLEBUAFBHNZHFG-UHFFFAOYSA-N
- SMILES: N1(CCC)C2=C(C=CC=C2)C(=O)C(S(C2=CC=C(F)C=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 345.08349271g/mol
- Monoisotopic Mass: 345.08349271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 602
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 62.8Ų
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1603-0434-2μmol |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-5μmol |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-10μmol |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-1mg |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-2mg |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-3mg |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-4mg |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-5mg |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-10mg |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1603-0434-15mg |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one |
899214-19-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one
Recent Advances in the Study of 3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS: 899214-19-8)
3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (CAS: 899214-19-8) is a synthetic small molecule that has garnered significant interest in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its structural characteristics, biological activity, and mechanism of action, positioning it as a promising candidate for drug development.
The compound belongs to the quinolinone class, which is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The introduction of the 4-fluorobenzenesulfonyl moiety and the propyl group at the 1-position enhances its biological activity and selectivity, making it a subject of extensive research.
Recent research has elucidated the compound's interaction with specific biological targets, such as kinases and G-protein-coupled receptors (GPCRs). In vitro studies have demonstrated its inhibitory effects on key signaling pathways involved in cell proliferation and inflammation. For instance, it has shown potent activity against certain cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
One of the most notable findings is the compound's ability to modulate the activity of protein kinases, which play a critical role in various diseases, including cancer and neurodegenerative disorders. Structural-activity relationship (SAR) studies have revealed that the 4-fluorobenzenesulfonyl group is essential for binding to the ATP-binding site of kinases, thereby inhibiting their activity.
In addition to its kinase inhibitory properties, 3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that it can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway. This suggests its potential utility in treating chronic inflammatory conditions.
The pharmacokinetic profile of the compound has also been a focus of recent research. Studies have indicated that it exhibits good oral bioavailability and metabolic stability, which are critical factors for its development as a therapeutic agent. However, further optimization may be required to improve its solubility and reduce potential off-target effects.
In conclusion, 3-(4-fluorobenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one represents a promising scaffold for the development of novel therapeutics targeting kinases and inflammatory pathways. Ongoing research aims to further elucidate its mechanism of action and explore its potential in clinical applications. Future studies should focus on optimizing its pharmacological properties and evaluating its efficacy in vivo.
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